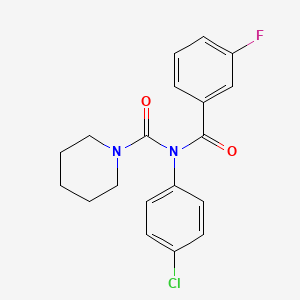

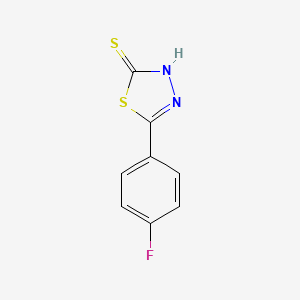

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CCFBP is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It was first synthesized by researchers at Pfizer in 2007 and has since been studied extensively for its potential therapeutic applications. CCFBP has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection.

Applications De Recherche Scientifique

Protein Kinase B (Akt) Inhibition

N-(4-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide: has been investigated as a selective inhibitor of Protein Kinase B (PKB or Akt) . PKB plays a crucial role in intracellular signaling pathways related to cell growth and survival. Dysregulated PKB signaling is common in cancer, making it an attractive target for antitumor agents. Researchers have optimized the compound’s lipophilic substitution, resulting in ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over closely related kinases .

Piperazine Synthesis

The compound’s piperidine moiety can be transformed into a piperazine ring. A modular synthesis approach involving intramolecular hydroamination has been explored to create 2,6-disubstituted piperazines. These piperazines find applications in medicinal chemistry and drug discovery .

Anticancer Activity

Studies have demonstrated that N-(4-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide exhibits potent anticancer activity. It modulates biomarkers associated with PKB signaling in vivo and effectively inhibits the growth of human tumor xenografts in animal models. The compound’s oral bioavailability and tolerability make it promising for cancer therapy .

Diastereoselective Reactions

The compound’s piperidine core has been utilized in diastereoselective reactions. For instance, a protodeboronation strategy using a less nucleophilic reagent led to the synthesis of indolizidine derivatives with good diastereoselectivity .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c20-15-7-9-17(10-8-15)23(19(25)22-11-2-1-3-12-22)18(24)14-5-4-6-16(21)13-14/h4-10,13H,1-3,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRZRSHIPMWPFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone](/img/structure/B2446521.png)

![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)

![N-(2,6-difluorophenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2446527.png)

![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)

![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2446536.png)

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B2446538.png)